N(2)-(3,4-dichlorobenzoyl)-N,N-dipentyl-alpha-glutamine is a dicarboxylic acid monoamide obtained by formal condensation of the alpha-carboxy group of N-(3,4-dichlorobenzoyl)glutamic acid with the amino group of dipentylamine. It is a glutamic acid derivative, a dicarboxylic acid monoamide, a member of benzamides and a dichlorobenzene.
Related Compounds
Cholecystokinin Octapeptide (CCK-8)
Compound Description: CCK-8, particularly its sulfated form (CCK-8S), is a naturally occurring peptide hormone that stimulates pancreatic enzyme secretion and gallbladder contraction. It acts as an agonist at both CCK-A and CCK-B receptors. []
Relevance: Lorglumide competitively antagonizes CCK-8S at CCK-A receptors in various tissues, including the pancreas, gallbladder, and ileum. [, , , , , , , , , , ] This makes CCK-8S a crucial tool for investigating the pharmacological effects and selectivity of lorglumide.
Caerulein
Compound Description: Caerulein is a decapeptide with structural similarities to CCK and acts as a potent CCK-A receptor agonist. [, , , ] It induces pancreatic secretion and growth, mimicking the effects of CCK. [, ]
Relevance: Lorglumide effectively antagonizes caerulein-induced pancreatic secretion and growth in rats, highlighting its role as a CCK-A receptor antagonist. [, , , , ] These studies utilize caerulein to investigate the potential therapeutic applications of lorglumide in pancreatitis and pancreatic cancer.
Bombesin
Compound Description: Bombesin is a tetradecapeptide that stimulates pancreatic secretion and growth. [, , ] Unlike CCK, its effects are not mediated through CCK receptors. []
Relevance: Lorglumide does not affect bombesin-induced pancreatic secretion and growth, demonstrating its selectivity for CCK receptors over other pancreatic secretagogues. [, ] This finding reinforces the specificity of lorglumide's actions on CCK-mediated pathways.
Devazepide
Compound Description: Devazepide is a potent and selective non-peptide CCK-A receptor antagonist belonging to the benzodiazepine class. [, , , , , , ]
Relevance: Devazepide serves as a valuable comparator to lorglumide in various studies, highlighting the relative potencies and selectivities of these antagonists at CCK-A receptors. [, , , , , , ] These comparisons contribute to understanding the structure-activity relationships of CCK-A receptor antagonists.
Loxiglumide
Compound Description: Loxiglumide is a non-peptide CCK-A receptor antagonist belonging to the glutamic acid class, similar to lorglumide. [, , , ]
Relevance: Loxiglumide, alongside devazepide, is frequently compared to lorglumide for its CCK-A receptor antagonist activity. [, , , ] These comparisons help delineate the pharmacological profiles and potential therapeutic applications of different CCK-A receptor antagonists.
Relevance: Proglumide serves as an early benchmark for evaluating the improved potency and selectivity of lorglumide as a CCK-A receptor antagonist. [, ] This comparison emphasizes the significant advances made in developing more effective CCK-A receptor antagonists.
PD 135,158
Compound Description: PD 135,158 is a selective CCK-B receptor antagonist. []
Relevance: This compound is utilized alongside lorglumide to differentiate between CCK-A and CCK-B receptor-mediated effects. [] This differentiation is crucial for understanding the specific roles of each receptor subtype and the potential for selective pharmacological intervention.
L-364,718
Compound Description: L-364,718 is a highly potent and selective non-peptide CCK-A receptor antagonist. []
Relevance: L-364,718 is used as a reference compound to compare and contrast the potency and selectivity of lorglumide and other CCK-A receptor antagonists. []
L-365,260
Compound Description: L-365,260 is a selective CCK-B receptor antagonist. [, ]
Relevance: This compound is often employed in conjunction with lorglumide to investigate the distinct roles of CCK-A and CCK-B receptors in various physiological processes. [, ] This combined approach helps determine the specific receptor subtype targeted by different experimental manipulations.
Compound Description: CR 2194 is a potent and selective CCK-B/gastrin receptor antagonist developed through chemical modifications of lorglumide. []
Relevance: This compound showcases how structural modifications of lorglumide can lead to the development of novel CCK-B/gastrin receptor antagonists with potential therapeutic applications. []
Synthesis Analysis
Lorglumide can be synthesized through various methods, with one common approach involving the condensation of 5-(dipentylamino)-5-oxo-pentanoic acid derivatives with 3,4-dichlorobenzoyl chloride. This reaction is typically conducted under controlled conditions to ensure selectivity for the cholecystokinin A receptor. The synthesis involves several steps:
Preparation of Precursors: The initial step includes the synthesis of 5-(dipentylamino)-5-oxo-pentanoic acid.
Condensation Reaction: The prepared precursor is reacted with 3,4-dichlorobenzoyl chloride in an organic solvent.
Isolation and Purification: The resultant compound is purified using techniques such as column chromatography to yield pure lorglumide.
Technical details include the use of solvents like dimethylformamide and dimethyl sulfoxide during the synthesis process, which aid in solubility and reaction efficiency.
Molecular Structure Analysis
The molecular structure of lorglumide features a complex arrangement that contributes to its biological activity. Key structural data includes:
Molecular Formula: C19H22Cl2N2O3
Molecular Weight: Approximately 459.41 g/mol
Key Functional Groups: The structure contains amine and carbonyl groups, which are critical for its interaction with the cholecystokinin A receptor.
The compound exhibits a three-dimensional conformation that facilitates its binding to the receptor, thereby inhibiting cholecystokinin's physiological effects.
Chemical Reactions Analysis
Lorglumide participates in several notable chemical reactions, primarily related to its function as a receptor antagonist:
Binding Reactions: Lorglumide binds competitively to the cholecystokinin A receptor, preventing cholecystokinin from exerting its effects on smooth muscle contraction.
Inhibition of Enzyme Secretion: By blocking cholecystokinin action, lorglumide inhibits enzyme secretion from the pancreas, allowing researchers to study pancreatic functions without interference from this hormone.
These reactions are fundamental for understanding how lorglumide can be utilized in both basic research and potential therapeutic applications.
Mechanism of Action
The mechanism of action for lorglumide involves its role as an antagonist at the cholecystokinin A receptor:
Receptor Binding: Lorglumide binds to the cholecystokinin A receptor with high affinity, blocking the receptor's activation by endogenous cholecystokinin.
Physiological Effects: This blockade results in decreased gallbladder contractions and reduced pancreatic enzyme secretion, which are critical processes in digestion.
Data from studies indicate that lorglumide effectively antagonizes the satiety effects of cholecystokinin and protects against pancreatitis induced by various agents.
Physical and Chemical Properties Analysis
Lorglumide exhibits several important physical and chemical properties:
Solubility: It is soluble in organic solvents such as dimethylformamide and dimethyl sulfoxide but has limited solubility in water.
Stability: The compound is stable under standard laboratory conditions and does not engage in hazardous reactions.
Physical State: Lorglumide typically appears as an oily solid at room temperature.
These properties make it relatively safe for laboratory handling and suitable for various experimental applications.
Applications
Lorglumide has several significant applications in scientific research:
Gastrointestinal Research: It is used extensively to study the physiological roles of cholecystokinin in gastrointestinal motility and pancreatic secretions.
Pancreatic Function Studies: Researchers utilize lorglumide to isolate effects on pancreatic function by inhibiting cholecystokinin-induced enzyme secretion.
Potential Therapeutic Uses: There is ongoing investigation into its therapeutic potential for gastrointestinal disorders due to its ability to modulate digestive processes.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Potent, selective cholecystokinin A (CCKA) receptor antagonist. Inhibits the stimulating effect of cholecystokinin on pancreatic growth, lesions and carcinogenesis. Cholecystokinin (CCK) is a peptide hormone that, through specific receptors, induces pancreatic growth and enzyme secretion, smooth muscle contraction in the gall bladder and stomach, and modulates feeding and behavior. Lorglumide is a nonpeptidic antagonist of the CCK A receptor (CCK1; IC50 = 50 nM) that is 60-fold less effective at the CCK B receptor (CCK2; IC50 = 3 µM). It blocks CCK-mediated gut muscle contraction, pancreatic growth, and pancreatic secretion. Lorglumide is commonly used to study the roles of CCK1 in tissues and in animals.
Maprotiline hydrochloride is a member of anthracenes. Maprotiline Hydrochloride is the hydrochloride salt form of maprotiline, a tetracyclic antidepressant closely related to the tricyclic antidepressants with adrenergic activity and sedative properties. Maprotiline hydrochloride exerts its effect by blocking the re-uptake of norepinephrine, thereby increasing the synaptic concentration of norepinephrine in the central nervous system and subsequently prolonging the action of norepinephrine on central receptors. A bridged-ring tetracyclic antidepressant that is both mechanistically and functionally similar to the tricyclic antidepressants, including side effects associated with its use.
Maraviroc is a monocarboxylic acid amide obtained by formal condensation of the carboxy group of 4,4-difluorocyclohexanecarboxylic acid and the primary amino group of (1S)-3-[(3-exo)-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropylamine. An antiretroviral drug, it prevents the interaction of HIV-1 gp120 and chemokine receptor 5 (CCR5) necessary for CCR5-tropic HIV-1 to enter cells. It has a role as an antiviral drug, a chemokine receptor 5 antagonist and a HIV fusion inhibitor. It is an azabicycloalkane, an organofluorine compound, a member of triazoles and a monocarboxylic acid amide. A cyclohexane and triazole derivative that acts as an antagonist of the CCR5 RECEPTOR. It prevents infection by HIV-1 virus strains which use CCR5 as a co-receptor for membrane fusion and cellular entry.
LSM-5799 is a member of quinolines. Marbofloxacin is a carboxylic acid, part of the third generation of antibiotic fluoroquinolones. It is used in veterinary medicine. A formulation of marbofloxacin combined with clotrimazole and dexamethasone is available under the name Aurizon.
Marein is a member of flavonoids and a glycoside. Marein is a natural product found in Abies pindrow, Viguiera dentata, and other organisms with data available.